molecular formula C10H15ClN2O2 B2616779 2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride CAS No. 2155852-35-8

2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride

Cat. No.: B2616779
CAS No.: 2155852-35-8
M. Wt: 230.69
InChI Key: JVQFACFSSAGKLN-UHFFFAOYSA-N
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Description

2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Biginelli condensation reaction. This involves the condensation of a 1,3-dicarbonyl compound with an aldehyde and an amine in the presence of an acid catalyst. The reaction conditions typically include heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol, for several hours.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its antimicrobial properties against various pathogens.

  • Medicine: Investigated for its potential use in developing new drugs with analgesic, antipyretic, and anti-inflammatory properties.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory and analgesic effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyrimidines

  • Tetrahydroimidazo[1,2-a]pyridines

  • Hydrazone derivatives

Uniqueness: 2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride is unique due to its specific structural features, such as the presence of the methyl group at the 8th position and the acetic acid moiety. These features contribute to its distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

2-(8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-7-3-2-4-12-8(5-9(13)14)6-11-10(7)12;/h6-7H,2-5H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQFACFSSAGKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN2C1=NC=C2CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155852-35-8
Record name 2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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